Cas no 4501-67-1 (2-amino-6-nitro-1,3-benzothiazin-4-one)

2-amino-6-nitro-1,3-benzothiazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-6-nitro-1,3-benzothiazin-4-one
- 2-Imino-6-nitro-2,3-dihydro-4h-benzo[e][1,3]thiazin-4-one
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- Inchi: 1S/C8H5N3O3S/c9-8-10-7(12)5-3-4(11(13)14)1-2-6(5)15-8/h1-3H,(H2,9,10,12)
- InChI Key: DVNODYDWKZZBKS-UHFFFAOYSA-N
- SMILES: S1C2=CC=C([N+]([O-])=O)C=C2C(=O)N=C1N
2-amino-6-nitro-1,3-benzothiazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302631-0.25g |
2-amino-6-nitro-4H-1,3-benzothiazin-4-one |
4501-67-1 | 0.25g |
$162.0 | 2023-02-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357822-1g |
2-Imino-6-nitro-2,3-dihydro-4h-benzo[e][1,3]thiazin-4-one |
4501-67-1 | 95% | 1g |
¥8942.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357822-250mg |
2-Imino-6-nitro-2,3-dihydro-4h-benzo[e][1,3]thiazin-4-one |
4501-67-1 | 95% | 250mg |
¥4082.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357822-5g |
2-Imino-6-nitro-2,3-dihydro-4h-benzo[e][1,3]thiazin-4-one |
4501-67-1 | 95% | 5g |
¥30209.00 | 2024-05-13 | |
Ambeed | A1089759-5g |
2-Amino-6-nitro-4H-1,3-benzothiazin-4-one |
4501-67-1 | 95% | 5g |
$949.0 | 2023-03-11 | |
Enamine | EN300-302631-1.0g |
2-amino-6-nitro-4H-1,3-benzothiazin-4-one |
4501-67-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-302631-0.05g |
2-amino-6-nitro-4H-1,3-benzothiazin-4-one |
4501-67-1 | 0.05g |
$76.0 | 2023-02-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357822-2.5g |
2-Imino-6-nitro-2,3-dihydro-4h-benzo[e][1,3]thiazin-4-one |
4501-67-1 | 95% | 2.5g |
¥20412.00 | 2024-05-13 | |
Enamine | EN300-302631-2.5g |
2-amino-6-nitro-4H-1,3-benzothiazin-4-one |
4501-67-1 | 2.5g |
$810.0 | 2023-02-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357822-100mg |
2-Imino-6-nitro-2,3-dihydro-4h-benzo[e][1,3]thiazin-4-one |
4501-67-1 | 95% | 100mg |
¥2639.00 | 2024-05-13 |
2-amino-6-nitro-1,3-benzothiazin-4-one Related Literature
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on 2-amino-6-nitro-1,3-benzothiazin-4-one
Recent Advances in the Study of 2-amino-6-nitro-1,3-benzothiazin-4-one (CAS: 4501-67-1): A Promising Compound in Chemical Biology and Medicine
2-amino-6-nitro-1,3-benzothiazin-4-one (CAS: 4501-67-1) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its benzothiazinone core, has demonstrated a range of biological activities, particularly in the context of antimicrobial and anticancer research. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential therapeutic applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the antimicrobial efficacy of 2-amino-6-nitro-1,3-benzothiazin-4-one against drug-resistant strains of Mycobacterium tuberculosis. The compound exhibited potent inhibitory activity by targeting the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme in the bacterial cell wall biosynthesis pathway. Structural modifications of the compound were also explored to enhance its bioavailability and reduce cytotoxicity, with promising results in preclinical models.
In the realm of anticancer research, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) highlighted the compound's ability to inhibit the proliferation of certain cancer cell lines, including those resistant to conventional chemotherapy. The study proposed that 2-amino-6-nitro-1,3-benzothiazin-4-one acts as a modulator of reactive oxygen species (ROS) levels, leading to selective apoptosis in cancer cells. Further mechanistic studies are underway to validate these findings and identify potential biomarkers for patient stratification.
Another area of active research involves the synthesis and evaluation of derivatives of 2-amino-6-nitro-1,3-benzothiazin-4-one to improve its pharmacokinetic profile. A team at the University of Cambridge (2024) reported the development of water-soluble prodrugs that maintain the compound's bioactivity while addressing its limited solubility. These advancements could pave the way for more effective formulations in clinical settings.
The safety and toxicological profile of 2-amino-6-nitro-1,3-benzothiazin-4-one have also been subjects of recent investigations. Preliminary data from in vivo studies suggest that the compound has a manageable toxicity profile, with no significant adverse effects observed at therapeutic doses. However, long-term studies are needed to fully assess its safety for human use.
In conclusion, 2-amino-6-nitro-1,3-benzothiazin-4-one (CAS: 4501-67-1) represents a promising candidate for further development in both antimicrobial and anticancer therapies. Ongoing research aims to optimize its chemical structure, elucidate its mechanisms of action, and translate these findings into clinical applications. The compound's unique properties and versatile biological activities make it a valuable subject of study in the evolving landscape of chemical biology and medicine.
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